molecular formula C8H8N2O B124636 3-(2-Hydroxyethyl)pyridine-2-carbonitrile CAS No. 146885-88-3

3-(2-Hydroxyethyl)pyridine-2-carbonitrile

Cat. No.: B124636
CAS No.: 146885-88-3
M. Wt: 148.16 g/mol
InChI Key: UQLMTOYJMZMMQB-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)pyridine-2-carbonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)pyridine-2-carbonitrile typically involves the reaction of 2-cyanopyridine with ethylene oxide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic addition of the ethylene oxide to the nitrile group of 2-cyanopyridine, followed by hydrolysis to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group.

Major Products Formed

    Oxidation: The major product is 3-(2-oxoethyl)pyridine-2-carbonitrile.

    Reduction: The major product is 3-(2-hydroxyethyl)pyridine-2-amine.

    Substitution: The major products depend on the substituent introduced, such as 3-(2-chloroethyl)pyridine-2-carbonitrile when using thionyl chloride.

Scientific Research Applications

3-(2-Hydroxyethyl)pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxyethyl)pyridine
  • 2-Cyanopyridine
  • 3-(2-Aminoethyl)pyridine

Uniqueness

3-(2-Hydroxyethyl)pyridine-2-carbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications.

Properties

IUPAC Name

3-(2-hydroxyethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-6-8-7(3-5-11)2-1-4-10-8/h1-2,4,11H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLMTOYJMZMMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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